1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone
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Description
1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone, also known as 4-DMAP, is an organic compound with a wide range of applications in the laboratory. It is a colorless, odorless solid that is soluble in water, ethanol, acetone, and other organic solvents. It is used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as an intermediate in the production of pharmaceuticals and other compounds. 4-DMAP has also been studied for its potential as an insecticide, and its biochemical and physiological effects on animals and humans.
Scientific Research Applications
Crystallography
The compound has been used in crystallographic studies . The crystal structure of 1-(4-(dimethylamino)phenyl)-2,3-bis(diphenylphosphoryl)propan-1-one was studied, providing valuable data on its molecular structure .
Electroluminescence
The compound has been used in the study of electroluminescence performances . It has been used in the fabrication of polymer light-emitting diodes, showing potential for use in display technologies .
Antioxidant Research
The presence of 4-dimethylaminophenyl moieties in chalcones, similar to the structure of the compound , has shown maximum activity in various antioxidant assays . This suggests potential applications in antioxidant research.
Solvatochromism Studies
The compound’s UV-visible absorption spectrum covers the entire visible region, and a shift towards the red region has been observed by increasing the solvent polarity . This is a result of positive solvatochromism, indicating potential applications in solvatochromism studies.
Synthesis of Stilbazolium Derivatives
The compound has been used in the synthesis of stilbazolium derivatives . These derivatives have potential applications in various fields, including materials science and organic electronics .
Photoluminescence
The compound has been used in the study of photoluminescence properties . It has been used in the fabrication of polymer light-emitting diodes, showing potential for use in display technologies .
properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2)9-15(12(13)16)11-7-5-10(6-8-11)14(3)4/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKOROJKFUJBJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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